2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)-
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Overview
Description
2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- typically involves the reaction of pyrrolidinone with a suitable alkylating agent. One common method is the alkylation of pyrrolidinone with 4-(dipropylamino)-2-butynyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone: A simpler analog with a similar core structure but lacking the dipropylamino and butynyl groups.
Pyrrolidine-2-one: Another related compound with a similar lactam ring structure.
Pyrrolidin-2,5-dione: A derivative with additional functional groups that confer different chemical and biological properties
Uniqueness
2-Pyrrolidinone, 1-(4-(dipropylamino)-2-butynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the dipropylamino and butynyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
3921-99-1 |
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Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-[4-(dipropylamino)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H24N2O/c1-3-9-15(10-4-2)11-5-6-12-16-13-7-8-14(16)17/h3-4,7-13H2,1-2H3 |
InChI Key |
IKAJETJPQJCSFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC#CCN1CCCC1=O |
Origin of Product |
United States |
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